Cerium(III) perchlorate hydrate

CAS No.:

Cat. No.: VC13340989

Molecular Formula: CeCl3H2O13

Molecular Weight: 456.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | CeCl3H2O13 |

|---|---|

| Molecular Weight | 456.48 g/mol |

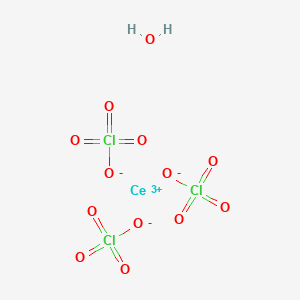

| IUPAC Name | cerium(3+);triperchlorate;hydrate |

| Standard InChI | InChI=1S/Ce.3ClHO4.H2O/c;3*2-1(3,4)5;/h;3*(H,2,3,4,5);1H2/q+3;;;;/p-3 |

| Standard InChI Key | XDXPEEAOLNZWSI-UHFFFAOYSA-K |

| SMILES | O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |

| Canonical SMILES | O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |

Introduction

Chemical Identity and Basic Properties

Molecular Composition and Structural Features

Cerium(III) perchlorate hydrate is an inorganic salt with the general formula Ce(ClO₄)₃·nH₂O, where represents the number of water molecules in the hydrate. The anhydrous form has a molecular weight of 438.45 g/mol, while the hexahydrate variant (Ce(ClO₄)₃·6H₂O) weighs 546.56 g/mol . X-ray diffraction studies reveal a coordination geometry where the Ce³⁺ ion is surrounded by nine oxygen atoms: six from water molecules and three from perchlorate anions, forming a tricapped trigonal prismatic structure .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | Ce(ClO₄)₃·6H₂O | |

| Density (25°C) | 1.501 g/mL | |

| Solubility in Water | >100 g/100 mL | |

| Oxidation States of Ce | +3 (predominant), +4 (transient) |

The compound’s hygroscopic nature necessitates storage in moisture-free environments to prevent deliquescence .

Synthesis and Purification Methods

Conventional Synthesis Routes

Cerium(III) perchlorate hydrate is typically synthesized via acid-base reactions between cerium precursors and perchloric acid:

-

Cerium Hydroxide Route:

This method yields high-purity crystals when conducted under controlled temperatures (40–60°C) and concentrated acid conditions .

-

Cerium Carbonate Route:

Gas evolution during this reaction requires careful pressure management to avoid explosive hazards .

Recrystallization and Drying

Post-synthesis, the crude product is purified through recrystallization in ethanol-water mixtures. Slow evaporation at 25°C yields hexagonal crystals with 6–8 water molecules per formula unit. Anhydrous forms are obtained via vacuum drying at 120°C, though partial decomposition to cerium oxyperchlorate (CeOClO₄) may occur .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Hydration Number |

|---|---|---|---|

| Cerium Hydroxide Route | 85–90 | 99.5 | 6 |

| Cerium Carbonate Route | 75–80 | 98.0 | 8 |

Redox Behavior and Chemical Reactivity

Oxidation-Reduction Dynamics

The Ce³⁺/Ce⁴⁺ redox couple enables cerium(III) perchlorate to act as both an oxidizing and reducing agent. In acidic media, Ce³⁺ oxidizes to Ce⁴⁺ under strong oxidizing conditions (e.g., presence of persulfates):

Conversely, Ce⁴⁺ reverts to Ce³⁺ when exposed to reducing agents like ascorbic acid .

Ligand Complexation Studies

Cerium(III) perchlorate forms stable complexes with polydentate ligands. For example, diglycolic acid (DGA) chelates Ce³⁺ with a formation constant () of 8.2, significantly higher than monodentate carboxylates () . This chelate effect enhances its utility in catalysis and ion-exchange processes.

Table 3: Complex Formation Constants with Ligands

| Ligand | (25°C) | pH Range |

|---|---|---|

| Diglycolic Acid | 8.2 | 2.5–4.0 |

| Acetate | 2.7 | 3.0–5.5 |

| Oxalate | 4.5 | 1.5–3.0 |

Applications in Advanced Materials and Catalysis

Catalytic Oxidation Reactions

Cerium(III) perchlorate serves as a co-catalyst in organic oxidations. For instance, it accelerates the epoxidation of alkenes using hydrogen peroxide, achieving yields >90% under mild conditions . Its redox activity also facilitates pollutant degradation in wastewater treatment.

Fluorescent Materials and Sensors

Hydrated Ce³⁺ ions exhibit intrinsic fluorescence at 313–333 nm, which is quenched upon complexation with electron-deficient ligands. This property is exploited in optical sensors for detecting anions like nitrate and phosphate .

Biological and Medical Research

Recent studies explore cerium(III) perchlorate’s antioxidant properties. In vitro, it scavenges reactive oxygen species (ROS) with an efficiency of 70–80%, surpassing commercial antioxidants like ascorbic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume